Cas no 797762-23-3 (2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Methoxybenzylboronic acid pinacol ester
- (3-Methoxybenzyl)boronic Acid Pinacol Ester
- AK113068
- PEWMYAHTUICUAM-UHFFFAOYSA-N
- 2461AC
- 3-Methoxybenzylboronicacidpinacolester
- AB62298
- FCH2834935
- AM85096
- SY108306
- OR350269
- ST2416077
- AX8061810
- A9931
- 797762-23-3
- MFCD10698524
- SCHEMBL15649153
- AKOS016010010
- 2-(3-Methoxybenzyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
- (3-Methoxybenzyl)boronicAcidPinacolEster
- EN300-7204231
- DTXSID70465147
- CS-0029506
- DS-6086
- 1,3,2-Dioxaborolane, 2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-
- FT-0752302
- Y10137
- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 3-methoxybenzylboronate;2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
-
- MDL: MFCD10698524
- Inchi: 1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3
- InChI Key: PEWMYAHTUICUAM-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(CB2OC(C)(C)C(C)(C)O2)C=CC=1
Computed Properties
- Exact Mass: 248.15800
- Monoisotopic Mass: 248.1583747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
Experimental Properties
- Color/Form: No data available
- Density: 1.01
- Melting Point: No data available
- Boiling Point: 311ºC
- Flash Point: 142ºC
- PSA: 27.69000
- LogP: 3.13550
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0379-1 G |
2-(3-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
797762-23-3 | 97% | 1g |
¥ 2,303.00 | 2021-05-07 | |
| Alichem | A019064435-250mg |
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
797762-23-3 | 95% | 250mg |
$152.16 | 2023-09-01 | |
| Alichem | A019064435-1g |
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
797762-23-3 | 95% | 1g |
$380.32 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF298-50mg |
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
797762-23-3 | 97+% | 50mg |
236.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF298-1g |
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
797762-23-3 | 97+% | 1g |
2057.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF298-200mg |
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
797762-23-3 | 97+% | 200mg |
591.0CNY | 2021-08-04 | |
| TRC | M292873-10mg |
3-Methoxybenzylboronic acid pinacol ester |
797762-23-3 | 10mg |
$133.00 | 2023-05-18 | ||
| TRC | M292873-25mg |
3-Methoxybenzylboronic acid pinacol ester |
797762-23-3 | 25mg |
$259.00 | 2023-05-18 | ||
| TRC | M292873-50mg |
3-Methoxybenzylboronic acid pinacol ester |
797762-23-3 | 50mg |
$391.00 | 2023-05-18 | ||
| TRC | M292873-100mg |
3-Methoxybenzylboronic acid pinacol ester |
797762-23-3 | 100mg |
$552.00 | 2023-05-18 |
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
2.1 Catalysts: Ferrous bromide , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ; 1 h, rt
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Solvents: Water ; rt
Production Method 11
1.2 Reagents: Ethyl acetate
Production Method 12
1.2 Catalysts: Ferrous bromide , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ; 1 h, rt
Production Method 13
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Hexane , Water ; 4 h, 50 °C
Production Method 14
1.2 3 - 6 h, rt
Production Method 15
1.2 Reagents: Titanium isopropoxide Solvents: tert-Butyl methyl ether ; 30 h, 100 °C
Production Method 16
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane , Water ; 1 min, rt
2.2 3 - 6 h, rt
Production Method 18
2.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Production Method 19
2.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Production Method 20
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane , Water ; 1 min, rt
2.2 3 - 6 h, rt
Production Method 21
1.2 Reagents: Methanesulfonic acid ; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Water , Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ; rt → 60 °C; 24 h, 60 °C
Production Method 22
1.2 Reagents: Methanesulfonic acid ; 10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane , Water ; rt → 60 °C; 24 h, 60 °C
Production Method 23
1.2 Reagents: Methanesulfonic acid ; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane , Water ; rt → 60 °C; 24 h, 60 °C
Production Method 24
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ; 20 min, 100 °C
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- Triethylsilane
- 2,3-Dimethylbutane-2,3-diol
- tert-butyl(chloro)dimethylsilane
- 3-Methoxybenzeneboronic acid
- 3-Methoxybenzyl bromide
- Borate(1-), [2,3-dimethyl-2,3-butanediolato(2-)-κO2,κO3](1,1-dimethylethyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, lithium (1:1), (T-4)-
- Silane, (1,1-dimethylethyl)[(3-methoxyphenyl)methoxy]dimethyl-
- (3-methoxyphenyl)methylboronic acid
- Bis[(pinacolato)boryl]methane
- Dibromomethane
- 3-Methoxybenzenemethanol
- 3-Methoxyphenol
- LITHIUM-2-METHYL-2-PROPANIDE
- 3-Bromoanisole
- Methanesulfonic acid, trifluoro-, 3-methoxyphenyl ester
- Et3SiB(pinacolato)
- 3-Methoxybenzaldehyde
- Bis(pinacolato)diborane
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 797762-23-3): A Versatile Boronic Ester in Modern Chemistry
The 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 797762-23-3) represents a critical class of boronic ester compounds with growing importance in pharmaceutical research, material science, and organic synthesis. As a derivative of 1,3,2-dioxaborolane, this compound features a unique molecular structure where a 3-methoxybenzyl group is attached to the boron center, protected by the tetramethyl-1,3,2-dioxaborolane moiety. This configuration enhances its stability while maintaining reactivity for cross-coupling reactions, making it invaluable in Suzuki-Miyaura coupling—a hot topic in green chemistry and drug discovery.
Recent trends in AI-assisted molecular design and high-throughput screening have spotlighted boronic acid derivatives like this compound. Researchers frequently search for "boronic ester applications" or "CAS 797762-23-3 solubility," reflecting demand for data-driven insights. The 2-(3-Methoxybenzyl) variant stands out due to its balanced lipophilicity and electron-rich aromatic system, which improves bioavailability in proteolysis-targeting chimera (PROTAC) development—a breakthrough in targeted protein degradation therapies.
From a synthetic perspective, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a robust protecting group for boron, preventing unwanted protodeboronation during storage or reaction conditions. This aligns with industry needs for "air-stable boronic esters"—a frequently queried term in organic synthesis forums. The compound’s methoxybenzyl moiety further enables diverse functionalization, catering to structure-activity relationship (SAR) studies in medicinal chemistry.
Market analyses indicate rising demand for CAS 797762-23-3 in OLED material research, where boronate complexes serve as electron-transport layers. Sustainability-focused queries like "biodegradable boron reagents" also highlight its eco-friendly potential. With a melting point range of 78–82°C and compatibility with Pd-catalyzed reactions, this compound addresses both academic and industrial pain points in heterocycle synthesis.
Quality control protocols for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane emphasize HPLC purity (>98%) and NMR characterization, critical for reproducibility in peer-reviewed studies. As patent filings surge for boron-containing drugs, this compound’s role in kinase inhibitor design and covalent drug discovery continues to expand, answering search intents like "boronic ester drug examples."
In material science, its derivatives contribute to self-healing polymers—a trending topic linked to "smart materials 2024" searches. The compound’s low toxicity profile (LD50 >2000 mg/kg in rodents) further supports its adoption in bioconjugation techniques, meeting regulatory needs for "non-toxic coupling reagents."
Future directions include exploring its photoredox catalysis potential, responding to the "visible-light-mediated reactions" trend. With global suppliers expanding GMP-grade boronic ester production, CAS 797762-23-3 is poised to remain a cornerstone in precision synthesis and therapeutic innovation.
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